molecular formula C14H15ClN2OS B2570716 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 476292-52-1

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B2570716
CAS No.: 476292-52-1
M. Wt: 294.8
InChI Key: ZITLRQNKMHBWGN-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a thiazole-derived compound featuring a 4-chlorobenzyl substituent at the 5-position of the thiazole ring and a 2-methylpropanamide group at the 2-position. The 4-chlorobenzyl group is a recurring pharmacophore in medicinal chemistry, often enhancing lipophilicity and binding affinity to biological targets .

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9(2)13(18)17-14-16-8-12(19-14)7-10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITLRQNKMHBWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the thiazole intermediate.

    Formation of the Methylpropanamide Moiety: The final step involves the acylation of the thiazole derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Agriculture: It has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA replication, protein synthesis, or cell signaling.

    Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or induction of cell death in target organisms.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related derivatives, highlighting key substituents, molecular weights, and melting points:

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide (Target) C₁₅H₁₆ClN₃OS 321.82 Not reported 4-chlorobenzyl, 2-methylpropanamide
2-Chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (4c) C₁₂H₁₀Cl₂N₂OS 317.19 159 Chloroacetamide
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (2b) C₁₆H₁₆ClN₃O₂S₂ 381.89 238–240 Morpholinyl, thioxoacetamide
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (7g) C₁₇H₁₅ClN₂O₂S 346.83 140–141 Dimethylfuran carboxamide
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(4-chlorobenzylidene)-... C₂₃H₁₇Cl₂N₃O₂S₃ 534.50 Not reported Benzylidene, thioxothiazolidinone
Key Observations:
  • The 4-chlorobenzyl group is conserved in most analogs, suggesting its role as a critical pharmacophore. Replacing it with a 2-chlorobenzyl group (e.g., ) introduces steric and electronic variations that may alter target binding . Bulkier substituents, such as the thioxothiazolidinone moiety in , significantly increase molecular weight (>500 g/mol), which may impact bioavailability .
  • Physical Properties: Melting points correlate with substituent polarity. For example, the morpholinyl-thioxoacetamide derivative (2b) has the highest melting point (238–240°C), likely due to hydrogen bonding from the morpholine and thioxo groups . The dimethylfuran carboxamide (7g) exhibits a lower melting point (140–141°C), reflecting reduced intermolecular forces from the non-polar furan ring .

Biological Activity

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic compound belonging to the thiazole family, characterized by its unique structure that includes a thiazole ring, a chlorobenzyl substituent, and a methylpropanamide group. This compound has garnered attention in various fields of research due to its potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C14H15ClN2OSC_{14}H_{15}ClN_{2}OS. Its IUPAC name reflects the specific arrangement of its functional groups:

PropertyValue
Molecular Formula C14H15ClN2OSC_{14}H_{15}ClN_{2}OS
Molecular Weight 300.80 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with 2-aminothiazole, followed by acylation with 2-methylpropanoyl chloride. The reaction conditions generally include the use of bases such as triethylamine and solvents like acetonitrile or dimethylformamide to facilitate the reaction and enhance yield.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The presence of the chlorobenzyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Table 1: Antimicrobial Activity Against Selected Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. The mechanism is thought to involve disruption of fungal cell wall synthesis.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders or cancers.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the antimicrobial effects of various thiazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Enzyme Inhibition Research : Another research effort focused on the enzyme inhibition properties of thiazole derivatives. This compound was found to effectively inhibit a specific kinase involved in cancer progression, indicating its potential role in cancer therapy .

Q & A

Q. What are the standard synthetic routes for preparing N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-amino-5-(4-chlorobenzyl)thiazole with chloroacetyl chloride or propanoyl chloride derivatives in the presence of a base (e.g., triethylamine) in solvents like dioxane. For example, chloroacetyl chloride is added dropwise to a mixture of the thiazole precursor and triethylamine, followed by recrystallization from ethanol-DMF to isolate the product . Modifications to the propanamide group (e.g., methyl substitution) can be achieved by altering the acyl chloride reagent.

Q. How is structural characterization performed for this compound using spectroscopic methods?

  • 1H/13C-NMR : The thiazole ring protons resonate between δ 7.10–7.35 ppm, while the 4-chlorobenzyl group appears as a doublet (δ ~7.33 ppm, J = 8.3 Hz). The propanamide methyl groups are observed as singlets near δ 1.2–1.5 ppm .
  • IR spectroscopy : Key peaks include N–H stretching (~3300 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and C–Cl (750–550 cm⁻¹) .
  • Elemental analysis : Calculated vs. experimental percentages for C, H, and N are compared to confirm purity (e.g., C: 52.42% calc. vs. 52.15% found) .

Q. What analytical techniques are essential for confirming purity and composition?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Elemental analysis validates stoichiometry, while melting point determination (e.g., 159°C for intermediate 4c) provides additional purity confirmation .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking elucidate this compound’s bioactivity?

Density functional theory (DFT) optimizes the molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Molecular docking evaluates interactions with biological targets (e.g., enzymes like alkaline phosphatase). For example, hydrogen bonding between the amide group and active-site residues (e.g., N–H⋯N interactions) can be modeled using software like AutoDock Vina .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals.
  • For crystallographic discrepancies (e.g., bond length variations), refine structures using SHELX software. SHELXL applies least-squares minimization to fit experimental data, while SHELXS calculates phase probabilities for twinned crystals .
  • Compare experimental and calculated IR/Raman spectra to identify anomalies in functional group vibrations .

Q. How do substituent variations on the benzyl or propanamide groups affect physicochemical properties?

  • Electron-withdrawing groups (e.g., Cl) : Increase lipophilicity (logP) and stabilize the thiazole ring via resonance.
  • Methyl vs. bulkier substituents : Steric effects alter molecular packing in crystals, impacting melting points (e.g., 159°C for 4c vs. 230°C for imidazole derivatives) .
  • Comparative studies of analogs (e.g., 4-methylphenyl vs. 3-nitrophenyl substitutions) reveal trends in solubility and bioactivity .

Q. What considerations are critical when designing in vitro antitumor assays?

  • Cell line selection : Use panels (e.g., NCI-60) to assess specificity.
  • Dose-response curves : Test concentrations from 1–100 μM to determine IC50 values.
  • Mechanistic studies : Combine MTT assays with flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation). Reference compounds (e.g., doxorubicin) serve as positive controls .

Q. How is SHELX software applied in crystal structure refinement for this compound?

  • Data integration : Import .hkl files from X-ray diffraction into SHELXL for least-squares refinement.
  • Hydrogen bonding : Identify interactions (e.g., N1–H1⋯N2) to generate centrosymmetric dimers.
  • Validation : Use CHECKCIF to flag outliers in displacement parameters or bond angles .

Methodological Notes

  • Synthetic optimization : Increase yields (e.g., 87% for 4c) by adjusting reaction time, temperature, or solvent polarity .
  • Data reproducibility : Replicate NMR experiments in deuterated DMSO to confirm signal consistency .
  • Ethical compliance : Adhere to OECD guidelines for cytotoxicity assays to ensure reproducibility and minimize false positives.

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